molecular formula C8H13NOS B2973543 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one CAS No. 1249118-97-5

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2973543
CAS No.: 1249118-97-5
M. Wt: 171.26
InChI Key: NGNXDCGXLCTBKH-UHFFFAOYSA-N
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Description

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one is a chemical compound characterized by the presence of a thiazepane ring and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one typically involves the reaction of thiazepane derivatives with propenone precursors under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the thiazepane derivative is reacted with an appropriate propenone compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiazepane ring or the propenone moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions are often conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Thiazepan-4-yl)prop-2-en-1-one: Characterized by the presence of a thiazepane ring and a propenone moiety.

    1-(1,4-Thiazepan-4-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(1,4-Thiazepan-4-yl)prop-2-en-1-thiol: Contains a thiol group in place of the ketone.

Uniqueness

This compound is unique due to its specific combination of a thiazepane ring and a propenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-2-8(10)9-4-3-6-11-7-5-9/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNXDCGXLCTBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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